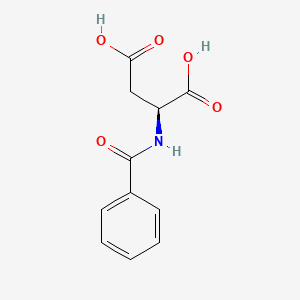

N-Benzoyl-L-aspartic acid

Description

Structure

3D Structure

Properties

CAS No. |

17966-68-6 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

(2S)-2-benzamidobutanedioic acid |

InChI |

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 |

InChI Key |

DJLTZJGULPLVOA-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O |

melting_point |

171-173°C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Benzoyl-L-aspartic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-aspartic acid is an acylated derivative of the non-essential amino acid, L-aspartic acid. This compound serves as a versatile building block in medicinal chemistry and has garnered significant interest for its potential therapeutic applications.[1] It is a metabolite of benzyl (B1604629) glucosinolate and is utilized for the modification of peptides and proteins.[2][3] Structurally, it features a benzoyl group attached to the amino group of L-aspartic acid. This modification significantly alters the molecule's physicochemical properties and biological activity, making it a subject of ongoing research in various fields, including drug development and biochemistry.[1][4]

Chemical Properties and Structure

The fundamental chemical and structural characteristics of N-Benzoyl-L-aspartic acid are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-benzamidobutanedioic acid | [2][4][5] |

| Synonyms | N-Benzoyl-L-aspartic acid, L-N-Benzoylaspartic acid, Bz-Asp-OH | [2][6] |

| Molecular Formula | C₁₁H₁₁NO₅ | [6][7] |

| Molecular Weight | 237.21 g/mol | [6][7] |

| CAS Number | 4631-12-3 | [6] |

| Appearance | White to off-white solid/powder | [2][6] |

| Melting Point | 171-176 °C | [2][6][7] |

| Boiling Point | 502.0 ± 40.0 °C (Predicted) | [6] |

| Solubility | Water: 10 g/L at 25°C; DMSO: 200-250 mg/mL (requires sonication) | [6][7] |

| pKa | 3.31 ± 0.10 (Predicted) | [6] |

| Specific Optical Rotation | -7.0° to -11.0° (1% in Acetone at 25°C) | [6] |

| InChI | InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)/t8-/m0/s1 | [2][4][5] |

| InChI Key | DJLTZJGULPLVOA-QMMMGPOBSA-N | [2] |

| SMILES | C1=CC=C(C=C1)C(=O)N--INVALID-LINK--C(=O)O | [2] |

Experimental Protocols

Synthesis of N-Benzoyl-L-aspartic Acid

N-Benzoyl-L-aspartic acid can be synthesized by the reaction of L-aspartic acid with benzoyl chloride in an alkaline aqueous solution. The following protocol outlines a general procedure.

Materials:

-

L-aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH) or other suitable base

-

Hydrochloric acid (HCl) for acidification

-

Organic solvent for purification (e.g., chloroform (B151607), ether)

-

Deionized water

Procedure:

-

Dissolution of L-aspartic acid: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The base converts the carboxylic acid groups to carboxylates, increasing solubility.

-

Benzoylation Reaction: Gradually add benzoyl chloride to the alkaline solution of L-aspartic acid. The reaction is typically carried out under controlled pH and temperature to favor the formation of the desired product and minimize by-products. Maintain the pH in the alkaline range (e.g., pH 10.75-11.5) with the addition of NaOH solution.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Acidification: Upon completion of the reaction, acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5. This will precipitate the N-Benzoyl-L-aspartic acid.

-

Isolation of Crude Product: Collect the precipitated solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

Purification

The crude N-Benzoyl-L-aspartic acid may contain impurities such as benzoic acid and dipeptide by-products.

Protocol for Purification:

-

Hydrolysis of Dipeptide Impurity: To remove the N-benzoyl-L-aspartyl-aspartic acid by-product, dissolve the crude product in an alkaline solution (pH 10.75-11.5) and heat to 40-55°C to hydrolyze the dipeptide.

-

Extraction of Benzoic Acid: After cooling, add a non-aqueous organic solvent such as chloroform or ether to the solution and stir vigorously. This will extract the benzoic acid impurity into the organic layer.

-

Separation: Separate the aqueous layer containing the sodium salt of N-Benzoyl-L-aspartic acid from the organic layer.

-

Precipitation and Isolation: Acidify the aqueous layer with HCl to precipitate the purified N-Benzoyl-L-aspartic acid.

-

Final Washing and Drying: Collect the purified product by filtration, wash with cold deionized water, and dry thoroughly.

Visualizations

Synthesis and Purification Workflow

References

- 1. N-Benzoyl-L-aspartic acid | 4631-12-3 | EAA63112 [biosynth.com]

- 2. N-benzoyl-L-aspartic acid | Ambeed.com [ambeed.com]

- 3. medkoo.com [medkoo.com]

- 4. N-Benzoyl-L-Aspartic acid, Manufacturer,Exporter,Supplier in India [globechemie.com]

- 5. N-benzoyl-L-aspartic acid | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Benzoylaspartic acid | C11H11NO5 | CID 95664 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Benzoyl-L-aspartic Acid: A Technical Guide to its Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-aspartic acid, a derivative of the endogenous amino acid L-aspartic acid, is a compound of growing interest in the fields of medicinal chemistry and drug development. It has been identified as a metabolite of benzyl (B1604629) glucosinolate and is recognized for its potential as an anticancer and anti-inflammatory agent.[1][2] This technical guide provides a comprehensive overview of the discovery and history of N-Benzoyl-L-aspartic acid, its physicochemical properties, detailed experimental protocols for its synthesis, and a review of its known biological activities. Particular focus is given to its role as a potential kinase inhibitor, an inducer of apoptosis, and its indirect influence on inflammatory pathways.[1]

Discovery and History

While N-Benzoyl-L-aspartic acid is utilized in contemporary research, detailed historical records of its initial discovery and first synthesis are not extensively documented in readily available scientific literature. The benzoylation of amino acids is a classic chemical transformation, with the Schotten-Baumann reaction, a common method for this process, being well-established since the late 19th century. It is plausible that N-Benzoyl-L-aspartic acid was first synthesized as part of broader investigations into the derivatization of amino acids. More recently, it has been identified as a naturally occurring compound in plants, such as in the flowers of Dolichos lablab L., and as a metabolite of benzyl glucosinolate.[1][3] Its documented use as a chiral resolving agent in the synthesis of other pharmaceutical compounds, such as bedaquiline, underscores its utility in synthetic chemistry.

Physicochemical Properties

N-Benzoyl-L-aspartic acid is a white to off-white solid at room temperature. Its structure combines the features of L-aspartic acid with a benzoyl group attached to the alpha-amino group, rendering it a more lipophilic derivative. This modification is crucial for its interaction with biological targets.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₅ | [1] |

| Molecular Weight | 237.21 g/mol | [1] |

| CAS Number | 4631-12-3 | [1] |

| Melting Point | 171-176 °C | [1][2][4] |

| IUPAC Name | (2S)-2-benzamidobutanedioic acid | |

| Solubility | Soluble in DMSO (up to 200 mg/mL) | [5] |

| pKa (Predicted) | 3.31 ± 0.10 | [2] |

Synthesis and Experimental Protocols

The synthesis of N-Benzoyl-L-aspartic acid is most commonly achieved via the acylation of L-aspartic acid. The following protocols are based on established methods for the N-benzoylation of amino acids.

General Synthetic Workflow

The overall process for the laboratory-scale synthesis and purification of N-Benzoyl-L-aspartic acid can be outlined as follows:

Experimental Protocol 1: Schotten-Baumann Reaction

This method involves the reaction of L-aspartic acid with benzoyl chloride under alkaline conditions.

Materials:

-

L-Aspartic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Benzoyl chloride

-

Hydrochloric acid (HCl)

-

Deionized water

-

Organic solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Dissolve L-aspartic acid in a 1 M NaOH solution in an ice bath, maintaining the temperature at 0-5 °C.

-

Slowly and concurrently, add benzoyl chloride and a 2 M NaOH solution to the reaction mixture. The pH should be maintained between 10 and 11 throughout the addition.

-

Stir the mixture vigorously at 0-5 °C for 2-3 hours after the addition is complete.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 using 2 M HCl.

-

A white precipitate of N-Benzoyl-L-aspartic acid will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure N-Benzoyl-L-aspartic acid.

-

Dry the purified product under vacuum.

Purification of Crude Product

Byproducts such as benzoic acid and the dipeptide N-benzoyl-L-aspartyl-aspartic acid can form during the synthesis. A patented method for purification involves the following steps:

Procedure:

-

Dissolve the crude N-Benzoyl-L-aspartic acid containing impurities in an aqueous solution and adjust the pH to 10.75-11.5 with an alkaline solution (e.g., 45% NaOH).[6]

-

Heat the solution to 40-55 °C and stir for approximately 30 minutes to hydrolyze the dipeptide byproduct.[6]

-

Cool the solution to room temperature.

-

To remove benzoic acid, add a non-aqueous organic solvent such as chloroform (B151607) or ether, stir vigorously, and allow the layers to separate.[6]

-

Isolate the aqueous layer and acidify with HCl to a pH of 1.5 to precipitate the purified N-Benzoyl-L-aspartic acid.[6]

-

Collect the white crystalline product by filtration.[6]

Biological Activity and Mechanism of Action

N-Benzoyl-L-aspartic acid has been identified as a compound with significant biological potential, particularly in oncology and immunology. While comprehensive studies on its specific mechanisms are still emerging, current evidence points towards its roles as a kinase inhibitor and an inducer of apoptosis.

Anticancer Activity

N-Benzoyl-L-aspartic acid is described as a potent inhibitor of tumor growth and an effective anticancer agent.[1] Its mechanism is believed to be, at least in part, through the inhibition of protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[1] By inhibiting these kinases, the compound can disrupt cancer cell proliferation and survival. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1]

While specific IC₅₀ values for N-Benzoyl-L-aspartic acid against various cancer cell lines are not widely reported in the literature, derivatives of this compound have demonstrated potent antiproliferative effects.[4]

Hypothesized Apoptosis Induction Pathway

Based on its characterization as a kinase inhibitor that induces apoptosis, a plausible signaling pathway can be proposed. Many kinase inhibitors impact the mitochondrial (intrinsic) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of caspases.

Anti-inflammatory Potential

N-Benzoyl-L-aspartic acid is also being investigated for its anti-inflammatory properties.[2] A recent study on the constituents of Dolichos lablab L. flowers provides insight into a potential indirect mechanism.[3] In vivo, N-Benzoyl-L-aspartic acid may be metabolized back to L-aspartic acid.[3] L-aspartic acid can, in turn, regulate the activity of inflammasomes through N-methyl-d-aspartate (NMDA) receptors, leading to a reduction in the production of the pro-inflammatory cytokine IL-1β.[3]

Conclusion and Future Directions

N-Benzoyl-L-aspartic acid is a multifaceted compound with established utility in chemical synthesis and promising, though not yet fully elucidated, therapeutic potential. Its role as a kinase inhibitor and apoptosis inducer positions it as a candidate for further investigation in anticancer drug discovery. The emerging details of its potential anti-inflammatory mechanisms warrant deeper exploration. Future research should focus on obtaining quantitative data for its biological activities, such as determining IC₅₀ values against a broad panel of cancer cell lines and in various inflammatory models. Elucidating the specific kinase targets and the precise signaling pathways it modulates will be critical for its development as a therapeutic agent. The detailed experimental protocols and data presented in this guide serve as a foundational resource for researchers aiming to advance the understanding and application of N-Benzoyl-L-aspartic acid.

References

- 1. N-Benzoyl-L-aspartic acid | 4631-12-3 | EAA63112 [biosynth.com]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]

- 5. N-benzoyl-L-aspartic acid | L-N-Benzoylaspartic acid | TargetMol [targetmol.com]

- 6. Synthesis and In Vitro Evaluation of Aspartate Transcarbamoylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzoyl-L-aspartic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of N-Benzoyl-L-aspartic acid, a compound of interest for researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, and potential therapeutic applications, including its roles as an anticancer, anti-inflammatory, and antifungal agent. Detailed experimental protocols and data are presented to facilitate further investigation into its mechanism of action and therapeutic potential.

Chemical and Physical Properties

N-Benzoyl-L-aspartic acid is a derivative of the amino acid L-aspartic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4631-12-3 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₅ | [2][4][5] |

| Molecular Weight | 237.21 g/mol | [1][2][6] |

| IUPAC Name | (2S)-2-benzamidobutanedioic acid | [5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 171-173 °C | [6] |

| Solubility | DMSO: 250 mg/mL (1053.92 mM) (Ultrasonic assistance may be required) |

Synthesis and Purification

Synthesis of N-Benzoyl-L-aspartic acid

N-Benzoyl-L-aspartic acid can be synthesized by the acylation of L-aspartic acid with benzoyl chloride in an alkaline aqueous solution. A general laboratory-scale protocol is provided below.

Materials:

-

L-aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Organic solvent (e.g., chloroform, ether, or benzene (B151609) for purification)[2]

Procedure:

-

Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide.

-

While maintaining the pH of the solution between 9.5 and 12.0, gradually add benzoyl chloride with vigorous stirring.[2]

-

The reaction temperature should be maintained between 30-80°C.[2]

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Upon completion, cool the reaction mixture.

-

Acidify the solution with hydrochloric acid to precipitate the N-Benzoyl-L-aspartic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification

Impurities such as benzoic acid and N-benzoyl-L-aspartyl-aspartic acid dipeptide may be present. A purification method involves the following steps:

-

Dissolve the crude product in an alkaline solution (pH 9.5-12.0) and heat to 30-80°C to hydrolyze any dipeptide by-product.[2]

-

After cooling, extract the solution with a non-aqueous organic solvent like chloroform, ether, or benzene to remove benzoic acid.[2]

-

Separate the aqueous layer and acidify with HCl to re-precipitate the purified N-Benzoyl-L-aspartic acid.[2]

-

Collect the purified product by filtration, wash with cold water, and dry.

Biological Activity and Potential Applications

N-Benzoyl-L-aspartic acid has demonstrated a range of biological activities, suggesting its potential in drug development.

Anticancer Activity

N-Benzoyl-L-aspartic acid is reported to be a potent inhibitor of tumor growth and an effective anticancer agent.[1] It is suggested to function as a kinase inhibitor, inducing apoptosis in cancer cells.[1]

Logical Workflow for Anticancer Activity Assessment

Caption: Workflow for investigating the anticancer properties of N-Benzoyl-L-aspartic acid.

Proposed Signaling Pathway for Apoptosis Induction

References

- 1. N-Benzoyl-L-aspartic acid | 4631-12-3 | EAA63112 [biosynth.com]

- 2. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]

- 3. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]

- 4. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 6. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

- 7. US4518792A - Process for preparing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]

Solubility Profile of N-Benzoyl-L-aspartic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of N-Benzoyl-L-aspartic acid in various solvents. The information compiled herein is intended to support research, development, and formulation activities involving this compound.

Quantitative Solubility Data

The solubility of N-Benzoyl-L-aspartic acid has been determined in a limited number of solvents. The available quantitative data is summarized in the table below for easy comparison.

| Solvent | Temperature | Solubility | Molar Solubility (approx.) |

| Water | 25 °C | 10 g/L[1] | 42.16 mM |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 250 mg/mL[2][3] | 1053.92 mM[2][3] |

| Dimethyl sulfoxide (DMSO) | Not Specified | 200 mg/mL[4] | 843.13 mM[4] |

Note: The slight variation in reported DMSO solubility may be due to differences in experimental conditions or the purity of the compound. It is also noted that the use of hygroscopic DMSO can significantly impact the solubility of the product, and freshly opened DMSO is recommended.[3] For in vivo studies, a suspended solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported with a solubility of 2.08 mg/mL.[5] A clear solution was achieved at ≥ 2.08 mg/mL in vehicles of 10% DMSO >> 90% (20% SBE-β-CD in saline) and 10% DMSO >> 90% corn oil.[5]

Qualitative and Inferred Solubility

While quantitative data is limited, qualitative information and the chemical structure of N-Benzoyl-L-aspartic acid (a benzoyl derivative of an amino acid) suggest the following:

-

Alcohols (e.g., Ethanol (B145695), Methanol): Given its polar nature and the presence of carboxylic acid and amide groups capable of hydrogen bonding, N-Benzoyl-L-aspartic acid is expected to have some solubility in polar protic solvents like ethanol and methanol. Recrystallization from ethanol/water mixtures has been mentioned, which supports its solubility in such systems.[1]

-

Ethers (e.g., Diethyl ether): It is likely to be poorly soluble in non-polar aprotic solvents like diethyl ether.

-

Chlorinated Solvents (e.g., Chloroform (B151607), Dichloromethane): A method for purifying N-benzoyl-L-aspartic acid involves the use of chloroform to extract benzoic acid, suggesting that N-benzoyl-L-aspartic acid itself has low solubility in this solvent.

-

Aqueous Basic Solutions: As a carboxylic acid, N-Benzoyl-L-aspartic acid will exhibit increased solubility in aqueous alkaline solutions due to the formation of a salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of N-Benzoyl-L-aspartic acid, based on the widely used shake-flask method.

3.1. Materials and Equipment

-

N-Benzoyl-L-aspartic acid (solid, high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of solid N-Benzoyl-L-aspartic acid to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid from the supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of N-Benzoyl-L-aspartic acid. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as molarity (mol/L) at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

References

Spectroscopic Profile of N-Benzoyl-L-aspartic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for N-Benzoyl-L-aspartic acid, a key metabolite and building block in various biochemical and pharmaceutical applications. Due to the limited availability of public spectroscopic data for this specific compound, this document also presents general experimental protocols and data for closely related compounds to serve as a practical reference for researchers in the field.

Physicochemical Properties

N-Benzoyl-L-aspartic acid (C₁₁H₁₁NO₅) is a derivative of the amino acid L-aspartic acid, with a molecular weight of 237.21 g/mol .[1] It is typically a white to off-white solid.[2]

Spectroscopic Data Summary

Comprehensive, publicly available datasets for N-Benzoyl-L-aspartic acid are scarce. The following tables summarize the available information and provide context with data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Solvent |

| N-Benzoyl-L-aspartic acid | Data not available | Data not available | - |

Table 2: Infrared (IR) Spectroscopy Data

An FTIR spectrum of N-Benzoyl-L-aspartic acid has been recorded using the KBr wafer technique, though a detailed peak list is not publicly available.[1] The expected characteristic absorption bands are based on its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H Stretch (Amide) | 3400-3200 |

| C=O Stretch (Carboxylic Acid) | 1725-1700 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1550-1510 |

| C-N Stretch | 1400-1000 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

Table 3: Mass Spectrometry (MS) Data

The exact mass and molecular formula of N-Benzoyl-L-aspartic acid are well-established. However, detailed fragmentation patterns from techniques like MS/MS are not widely published.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Monoisotopic Mass | 237.0637 u |

| Fragmentation Data | Data not available |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Internal Standard : Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis : Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).

-

Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Acquisition :

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Analysis : Determine the mass-to-charge ratio (m/z) of the parent ion and its fragments. Propose fragmentation pathways to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like N-Benzoyl-L-aspartic acid.

References

The Natural Occurrence of N-Benzoyl-L-aspartic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-aspartic acid is an organic compound found in various natural sources, including certain plant species and as a metabolic byproduct in insects and potentially humans. This technical guide provides a comprehensive overview of its natural occurrence, quantitative data where available, detailed experimental protocols for its analysis, and insights into its potential biological significance, particularly in the context of signaling pathways. While research on this specific compound is ongoing, this document consolidates the current knowledge to support further investigation and potential applications in drug development.

Natural Occurrence

N-Benzoyl-L-aspartic acid has been identified in the plant kingdom and as a metabolite derived from the breakdown of other natural compounds.

-

In Plants: The presence of N-Benzoyl-L-aspartic acid has been confirmed in at least two plant species:

-

As a Metabolite:

-

Benzyl (B1604629) Glucosinolate Metabolism: N-Benzoyl-L-aspartic acid is a major metabolite of benzyl glucosinolate, a natural compound found in plants of the order Brassicales[3][4]. The metabolic conversion is thought to occur in organisms that consume these plants.

-

Insect Metabolism: It has been identified as a benzyl alcohol metabolite in the greenbug aphid, Schizaphis graminum[5].

-

Quantitative Data

Quantitative data for N-Benzoyl-L-aspartic acid in natural sources is limited. The following table summarizes the available information.

| Source | Sample Type | Concentration | Notes |

| Amaranthus tricolor | Leaves | Reported as "dominant" | A 2023 study using HPLC-DAD-ESI/HRMS identified it as a dominant amino acid, but did not provide a specific concentration[2]. |

| Human | Urine | Data not available | While its presence has been reported, no quantitative studies on the concentration of N-Benzoyl-L-aspartic acid in human urine were found in the reviewed literature. |

| Human (for comparison) | Urine | 19.7 +/- 10.8 mg/g creatinine | This value is for the related compound N-acetyl-L-aspartic acid in normal and abnormal control urine specimens[6]. |

Experimental Protocols

The detection and quantification of N-Benzoyl-L-aspartic acid in biological matrices typically involve chromatographic techniques coupled with mass spectrometry.

Detection in Amaranthus tricolor using HPLC-DAD-ESI/HRMS

This protocol is based on the methodology used to identify N-Benzoyl-L-aspartic acid in the leaves of Amaranthus tricolor[2].

3.1.1. Sample Preparation (Extraction)

-

Homogenization: Homogenize fresh or freeze-dried plant material (e.g., leaves) into a fine powder.

-

Extraction Solvent: Use a suitable solvent such as methanol, ethanol, or acetone.

-

Extraction Process: Macerate the powdered plant material with the chosen solvent. The use of ultrasonication can enhance extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can then be concentrated under reduced pressure.

3.1.2. HPLC-DAD-ESI/HRMS Analysis

-

HPLC System: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

-

Column: A reversed-phase column (e.g., C18) is suitable for separation.

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) is typically employed.

-

Detection:

-

DAD: To monitor the elution profile at various wavelengths.

-

ESI-HRMS: Electrospray ionization in both positive and negative ion modes coupled to a high-resolution mass spectrometer for accurate mass measurement and fragmentation analysis.

-

-

Identification: N-Benzoyl-L-aspartic acid is identified based on its retention time, accurate mass (m/z 236.0564 for the deprotonated molecule [M-H]⁻), and fragmentation pattern in MS/MS experiments[2].

General Protocol for Quantification in Plant Extracts using HPLC-MS/MS

This protocol provides a general workflow for the quantitative analysis of N-Benzoyl-L-aspartic acid in plant extracts.

3.2.1. Workflow Diagram

Caption: A general workflow for the quantification of N-Benzoyl-L-aspartic acid in plant samples.

3.2.2. Detailed Steps

-

Standard Preparation: Prepare a series of standard solutions of N-Benzoyl-L-aspartic acid of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Extraction:

-

Weigh a precise amount of homogenized plant tissue.

-

Add a defined volume of extraction solvent (e.g., 80% methanol).

-

Include an internal standard for improved accuracy.

-

Vortex and sonicate the mixture.

-

Centrifuge to pellet the solid material.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase concentration.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transition: Monitor the transition of the precursor ion (m/z 236.1 for [M-H]⁻) to a specific product ion.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of N-Benzoyl-L-aspartic acid in the samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Biological Activity

The biological role of N-Benzoyl-L-aspartic acid is an emerging area of research. Current evidence suggests its potential involvement in inhibiting protein kinase signaling pathways.

Protein Kinase Inhibition

N-Benzoyl-L-aspartic acid is suggested to be a potent inhibitor of tumor growth and an effective anticancer agent by acting as a kinase inhibitor[1]. Protein kinases are crucial enzymes that regulate a wide array of cellular processes by phosphorylating target proteins. Their dysregulation is a hallmark of many diseases, including cancer.

While the specific protein kinase targets of N-Benzoyl-L-aspartic acid have not been fully elucidated, its chemical structure, an N-acyl-L-amino acid, is a scaffold that has been explored for the development of inhibitors for various enzymes.

Proposed General Mechanism of Kinase Inhibition

The following diagram illustrates a generalized protein kinase signaling pathway and the potential point of inhibition by a small molecule inhibitor like N-Benzoyl-L-aspartic acid.

Caption: Generalized protein kinase signaling pathway with potential inhibition by N-Benzoyl-L-aspartic acid.

Metabolism of Benzyl Glucosinolate

N-Benzoyl-L-aspartic acid is a metabolite of benzyl glucosinolate[3][4]. The metabolic pathway is not fully detailed in the literature but is thought to involve the enzymatic hydrolysis of benzyl glucosinolate to benzyl isothiocyanate, which is then further metabolized.

Conclusion and Future Directions

N-Benzoyl-L-aspartic acid is a naturally occurring compound with established presence in certain plants and as a metabolite. Its potential as a protein kinase inhibitor makes it a molecule of interest for drug development, particularly in oncology. However, there are significant gaps in the current knowledge. Future research should focus on:

-

Quantitative Analysis: A systematic quantification of N-Benzoyl-L-aspartic acid in various plant sources and human biological fluids is necessary to understand its natural abundance and potential dietary intake.

-

Bioavailability and Metabolism: Studies are needed to elucidate the absorption, distribution, metabolism, and excretion of N-Benzoyl-L-aspartic acid in humans.

-

Mechanism of Action: Identifying the specific protein kinase targets and elucidating the detailed mechanism of inhibition are crucial steps for its development as a therapeutic agent.

-

Biosynthetic Pathway: A complete characterization of the biosynthetic pathway of N-Benzoyl-L-aspartic acid in plants and the metabolic pathway from benzyl glucosinolate in other organisms will provide a deeper understanding of its biological context.

This technical guide provides a foundation for researchers and professionals in the field to build upon, fostering further exploration into the natural occurrence and therapeutic potential of N-Benzoyl-L-aspartic acid.

References

- 1. Antioxidant and Antimicrobial Effects of Baby Leaves of Amaranthus tricolor L. Harvested as Vegetable in Correlation with Their Phytochemical Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioavailability and metabolism of benzyl glucosinolate in humans consuming Indian cress (Tropaeolum majus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KR920000269B1 - Method for Purifying N-benzoyl-L-Aspartan - Google Patents [patents.google.com]

- 4. Peptide inhibitors targeting protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-Benzoyl amino acids as LFA-1/ICAM inhibitors 1: amino acid structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Benzoyl-L-aspartic Acid: A Comprehensive Technical Review of its Biological Role as a Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-L-aspartic acid, a metabolite found in biological systems, has garnered increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of N-Benzoyl-L-aspartic acid's biological role, focusing on its implications as an anti-cancer, anti-inflammatory, and immunomodulatory agent. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate further research and drug development efforts.

Introduction

N-Benzoyl-L-aspartic acid is an acylated derivative of the non-essential amino acid L-aspartic acid. It has been identified as a metabolite in various organisms and is also utilized in chemical synthesis, notably as a building block for peptides and the artificial sweetener aspartame.[1] Emerging research has highlighted its potential as a bioactive molecule with diverse physiological effects. This guide delves into the core biological activities of N-Benzoyl-L-aspartic acid, providing a technical foundation for researchers and drug development professionals.

Biological Activities and Mechanisms of Action

N-Benzoyl-L-aspartic acid exhibits a range of biological activities, primarily centered around its anti-proliferative, anti-inflammatory, and immunomodulatory properties.

Anti-Cancer Activity

N-Benzoyl-L-aspartic acid has been described as a potent inhibitor of tumor growth and an effective anticancer agent.[2] Its mechanism of action is believed to involve the inhibition of protein kinases, crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[2] By blocking the activity of these kinases, N-Benzoyl-L-aspartic acid can induce apoptosis, or programmed cell death, in cancer cells.[2]

2.1.1. Kinase Inhibition

While the specific kinases targeted by N-Benzoyl-L-aspartic acid are not yet fully elucidated, its classification as a kinase inhibitor suggests a broad potential for therapeutic intervention in oncology.[2] The general mechanism of kinase inhibition involves the binding of the inhibitor to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate and thereby disrupting the downstream signaling cascade.

2.1.2. Induction of Apoptosis

The induction of apoptosis is a key mechanism of many anti-cancer therapies. For N-substituted benzamides, a class of compounds to which N-Benzoyl-L-aspartic acid belongs, apoptosis is often initiated through the intrinsic, or mitochondrial, pathway.[2] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executive enzymes of apoptosis.[2] Specifically, the activation of caspase-9 is a critical step in this process.[2]

Anti-Inflammatory and Immunomodulatory Activity

N-Benzoyl-L-aspartic acid and its derivatives have shown potential as anti-inflammatory agents.[3] One of the key mechanisms underlying this activity is the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[4]

2.2.1. Inhibition of LFA-1/ICAM-1 Interaction

The LFA-1/ICAM-1 interaction is a critical step in the adhesion and transendothelial migration of leukocytes to sites of inflammation. By inhibiting this interaction, N-benzoyl amino acid derivatives can modulate the immune response and reduce inflammation.[4] This makes them attractive candidates for the development of therapies for autoimmune and inflammatory diseases.

Quantitative Data

While specific quantitative data for N-Benzoyl-L-aspartic acid is limited in the public domain, the following table summarizes the activity of related N-benzoyl amino acid derivatives, providing a benchmark for its potential efficacy.

| Compound Class | Biological Activity | Target/Assay | IC50 / Activity | Reference |

| N-Benzoyl Amino Acid Derivatives | Anti-cancer | Various Cancer Cell Lines | Varies by derivative and cell line | [5][6][7] |

| N-Benzoyl Amino Acid Derivatives | LFA-1/ICAM-1 Inhibition | ELISA | Varies by derivative | [4] |

Signaling and Metabolic Pathways

Apoptosis Induction Pathway

The induction of apoptosis by N-substituted benzamides, including potentially N-Benzoyl-L-aspartic acid, is thought to proceed via the intrinsic pathway, as depicted below.

Figure 1: Proposed intrinsic apoptosis pathway induced by N-Benzoyl-L-aspartic acid.

LFA-1/ICAM-1 Signaling Pathway

The inhibition of the LFA-1/ICAM-1 interaction by N-benzoyl amino acid derivatives disrupts a key step in leukocyte adhesion and migration.

Figure 2: Inhibition of LFA-1/ICAM-1 mediated leukocyte adhesion.

Biosynthesis of N-Acyl Amino Acids

The biosynthesis of N-acyl amino acids can occur through several enzymatic pathways. One proposed mechanism involves the direct condensation of a fatty acid (or its CoA derivative) with an amino acid.

Figure 3: A potential biosynthetic pathway for N-Benzoyl-L-aspartic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of N-Benzoyl-L-aspartic acid.

General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of N-Benzoyl-L-aspartic acid against a specific protein kinase.

Materials:

-

Purified protein kinase

-

Kinase-specific substrate peptide

-

N-Benzoyl-L-aspartic acid

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Stop solution (e.g., 75 mM H₃PO₄ or EDTA)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, the specific kinase, and its substrate.

-

Add varying concentrations of N-Benzoyl-L-aspartic acid to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of N-Benzoyl-L-aspartic acid and determine the IC50 value.

Workflow:

Figure 4: Workflow for a general kinase inhibition assay.

In Vitro Anti-Inflammatory Assay: Inhibition of Protein Denaturation

This assay provides a simple method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v)

-

N-Benzoyl-L-aspartic acid

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Spectrophotometer

Procedure:

-

Prepare test solutions of N-Benzoyl-L-aspartic acid at various concentrations in a suitable solvent (e.g., DMSO).

-

In separate test tubes, mix 0.5 mL of BSA solution with 0.1 mL of the respective test solutions.

-

A control tube should contain 0.5 mL of BSA solution and 0.1 mL of the vehicle.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes at 72°C for 5 minutes.

-

After cooling, add 2.5 mL of PBS to each tube.

-

Measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Apoptosis Assay: Caspase-9 Activity

This protocol measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.

Materials:

-

Cancer cell line of interest

-

N-Benzoyl-L-aspartic acid

-

Cell lysis buffer

-

Caspase-9 colorimetric substrate (e.g., LEHD-pNA)

-

Microplate reader

Procedure:

-

Seed cancer cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of N-Benzoyl-L-aspartic acid for a specified time (e.g., 24 hours). Include a vehicle control.

-

Lyse the cells using the cell lysis buffer.

-

Transfer the cell lysates to a new microplate.

-

Add the caspase-9 colorimetric substrate to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals.

-

Calculate the caspase-9 activity based on the rate of color development.

Conclusion and Future Directions

N-Benzoyl-L-aspartic acid is a metabolite with significant potential as a therapeutic agent, particularly in the fields of oncology and immunology. Its roles as a kinase inhibitor, an inducer of apoptosis, and a modulator of the LFA-1/ICAM-1 interaction provide a strong rationale for further investigation.

Future research should focus on:

-

Identifying the specific protein kinase targets of N-Benzoyl-L-aspartic acid.

-

Elucidating the precise molecular mechanisms of its anti-inflammatory and immunomodulatory effects.

-

Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and pharmacodynamic properties.

-

Performing structure-activity relationship studies to optimize its potency and selectivity.

The information presented in this technical guide serves as a foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of N-Benzoyl-L-aspartic acid into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols – Newton Lab [newtonlab.ucsd.edu]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

Introduction to N-benzoyl protecting groups in amino acids

An In-Depth Technical Guide to N-Benzoyl Protecting Groups for Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern chemical synthesis, particularly in the fields of peptide chemistry and drug development. The N-benzoyl (Bz) group, an acyl-type protecting group, offers a distinct profile of high stability for the amino function of amino acids. This technical guide provides a comprehensive overview of the N-benzoyl group, detailing its introduction, cleavage, stability, and applications, supported by experimental protocols and quantitative data.

Introduction to the N-Benzoyl Group

The N-benzoyl group is formed by the acylation of the primary or secondary amine of an amino acid with a benzoyl moiety, creating a highly stable amide bond. Historically, this type of reaction was pivotal in the early days of peptide synthesis, as demonstrated by Emil Fischer's work.[1][2] Unlike the more common carbamate-based protecting groups such as Boc, Fmoc, and Cbz, the benzoyl group's amide linkage confers exceptional stability against a wide range of chemical conditions, making it a non-labile protector for the α-amino group. Its utility lies in applications where robust protection is paramount and where harsh cleavage conditions are tolerable in the overall synthetic scheme.

One of the primary advantages of benzoylation is that the resulting N-benzoyl amino acid derivatives are often stable, crystalline solids with sharp, high melting points, which facilitates their purification and characterization compared to other acylated derivatives like acetyls.

Synthesis: Introduction of the N-Benzoyl Group

The most common and efficient method for the N-benzoylation of amino acids is the Schotten-Baumann reaction .[1][2] This reaction involves treating the amino acid with benzoyl chloride under basic aqueous conditions. The base, typically sodium hydroxide (B78521) or sodium bicarbonate, serves two critical roles: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

The reaction is typically biphasic, with the starting materials and product often remaining in the organic phase (or precipitating out) while the inorganic byproducts are sequestered in the aqueous phase.

Diagram 1: General Workflow for N-Benzoylation

Caption: Experimental workflow for the N-benzoylation of an amino acid.

Diagram 2: Schotten-Baumann Reaction Mechanism

Caption: Mechanism for N-benzoylation via the Schotten-Baumann reaction.

Experimental Protocol: N-Benzoylation of Glycine (B1666218)

This protocol describes the synthesis of N-benzoyl glycine (Hippuric Acid) via the Schotten-Baumann reaction.

Materials and Equipment:

-

Glycine

-

Benzoyl chloride

-

10% (w/v) Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Deionized water

-

Conical flask (100 mL) with stopper

-

Beakers, graduated cylinders

-

Büchner funnel and filter paper

-

pH indicator paper (e.g., Congo red paper)

-

Magnetic stirrer and stir bar (optional)

Procedure:

-

Preparation of Glycine Solution: In a 100 mL conical flask, dissolve 1.0 g of glycine in 10 mL of 10% NaOH solution. Cool the solution in an ice bath.

-

Acylation Reaction: To the cooled glycine solution, add 1.5 mL of benzoyl chloride in approximately four equal portions. After each addition, stopper the flask and shake it vigorously for several minutes until the smell of benzoyl chloride has diminished. The temperature should be maintained below 15 °C.

-

Reaction Completion: After all the benzoyl chloride has been added, continue to shake the mixture for an additional 10-15 minutes to ensure the reaction is complete.

-

Precipitation of Product: Transfer the reaction mixture to a beaker containing about 20 g of crushed ice. Carefully acidify the solution by slowly adding concentrated HCl dropwise while stirring, until the solution is acidic to Congo red paper (pH ~3-5). A white crystalline precipitate of N-benzoyl glycine will form.

-

Isolation and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid crystals thoroughly with several portions of cold deionized water to remove sodium chloride and any unreacted benzoic acid.

-

Purification and Drying: The crude product can be purified by recrystallization from a minimal amount of boiling water or a dilute ethanol-water mixture. Dry the purified crystals in an oven at 100-110 °C or in a vacuum desiccator.

Quantitative Data

The Schotten-Baumann method and its variations provide good to excellent yields for the N-benzoylation of various amino acids.

| Amino Acid | N-Benzoyl Derivative Name | Yield (%) | Melting Point (°C) | Reference |

| Glycine | (S)-2-(benzamido)acetic acid (Hippuric Acid) | 90% | 189–191 | |

| Alanine | (S)-2-(benzamido)propanoic acid | 90% | - | |

| Phenylalanine | (S)-2-(benzamido)-3-phenylpropanoic acid | 88% | 190–192 | |

| Leucine | (S)-2-(benzamido)-4-methylpentanoic acid | 90% | 130–135 | |

| Glycine | N-(4-nitrobenzoyl)glycine | 85% | 192–193 | |

| Valine | N-(4-methylbenzoyl)-L-valine methyl ester | - | - | [3] |

| Tryptophan | N-(3,4-dimethoxybenzoyl)-L-tryptophan methyl ester | - | - | [3] |

Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.

Cleavage: Deprotection of the N-Benzoyl Group

The exceptional stability of the N-benzoyl group's amide bond is its defining characteristic. It is resistant to conditions used to cleave common carbamate (B1207046) protecting groups:

-

Stable to Strong Acid (TFA): Unaffected by conditions used for Boc-group removal (e.g., neat TFA or TFA/DCM mixtures).[4][5]

-

Stable to Base (Piperidine): Unaffected by the basic conditions used for Fmoc-group removal (e.g., 20% piperidine (B6355638) in DMF).

-

Stable to Hydrogenolysis: Unaffected by catalytic hydrogenation (e.g., H₂/Pd-C) used for Cbz-group removal.

Cleavage of the N-benzoyl group requires forcing conditions, typically strong acid hydrolysis . This involves heating the N-protected amino acid or peptide in a concentrated mineral acid like hydrochloric acid at elevated temperatures (e.g., reflux).[3][6] These conditions are harsh and will also cleave peptide bonds and most acid-labile side-chain protecting groups, making the N-benzoyl group unsuitable for strategies that require mild, selective deprotection.

Experimental Protocol: Acid Hydrolysis of N-Benzoyl Alanine

This protocol provides a general method for the cleavage of the N-benzoyl group.

Materials and Equipment:

-

N-benzoyl-L-alanine

-

2 N Hydrochloric acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) supplies for monitoring

Procedure:

-

Reaction Setup: Place the N-benzoyl-L-alanine in a round-bottom flask. For each 100 mg of substrate, add approximately 5 mL of 2 N HCl.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.

-

Monitoring: Monitor the progress of the reaction by taking small aliquots at time intervals (e.g., every 2-4 hours) and analyzing them by TLC, comparing against starting material and authentic amino acid standards.

-

Work-up: Once the reaction is complete (disappearance of starting material), allow the solution to cool to room temperature.

-

Isolation: The resulting solution containing the free amino acid hydrochloride and benzoic acid can be processed further. The benzoic acid can often be removed by extraction with a non-polar organic solvent (e.g., diethyl ether) after adjusting the pH. The aqueous layer containing the amino acid can then be concentrated under reduced pressure.

Stability and Orthogonality Comparison

The choice of a protecting group is dictated by its stability profile and orthogonality—the ability to remove one group without affecting others. The N-benzoyl group is orthogonal to Fmoc and Cbz but its own removal conditions are generally non-orthogonal.

Diagram 3: Comparison of N-Protecting Group Cleavage Conditions

Caption: Orthogonality chart of common N-protecting groups and their cleavage reagents.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High Stability: Extremely robust to acidic, basic, and reductive conditions used in standard peptide synthesis. | Harsh Cleavage: Removal requires non-selective, harsh conditions (strong acid/heat) that can degrade peptides. |

| Crystalline Products: N-benzoyl derivatives are often highly crystalline, facilitating purification and handling. | Lack of Orthogonality: Cleavage conditions are not orthogonal to many side-chain protecting groups or the peptide backbone itself. |

| Low Cost: Benzoyl chloride is an inexpensive and readily available reagent. | Potential for Racemization: While generally low, some activation methods for the carboxyl group of N-benzoyl amino acids can pose a risk of racemization. |

| Simple Introduction: The Schotten-Baumann reaction is a straightforward and high-yielding procedure. | Limited Modern Applicability: Unsuitable for most modern solid-phase peptide synthesis (SPPS) strategies due to cleavage difficulty. |

Applications

Despite its limitations in modern SPPS, the N-benzoyl group remains relevant in several areas:

-

Characterization of Amines and Amino Acids: The formation of a solid benzoyl derivative with a distinct melting point is a classic method for identifying and characterizing primary and secondary amines, including amino acids.

-

Precursors for Heterocyclic Synthesis: N-benzoyl amino acids, such as hippuric acid, are valuable starting materials for the synthesis of various heterocyclic compounds, like azlactones (oxazolones).

-

Biologically Active Molecules: The N-benzoyl moiety is present in numerous molecules with demonstrated biological activity. Researchers have synthesized and screened libraries of N-benzoyl amino acid derivatives for various therapeutic targets, including antifungal agents and DNA methylation inhibitors.[3][7]

-

Permanent Protection: In synthetic schemes where the N-terminal amine must be permanently blocked and is not required for the final product's function, the benzoyl group serves as an effective and inexpensive capping agent.

Conclusion

The N-benzoyl group is a highly stable protecting group for the amino function of amino acids, introduced efficiently via the Schotten-Baumann reaction. Its robustness makes it resistant to the cleavage conditions for nearly all other common protecting groups. However, this same stability necessitates harsh acid hydrolysis for its removal, limiting its utility in modern, mild synthetic strategies like SPPS. Its primary applications today are in the derivatization of amino acids for characterization, as a permanent capping agent, and as a key structural component in the synthesis of heterocyclic and biologically active compounds. For the researcher, understanding the distinct stability profile of the N-benzoyl group is key to leveraging its advantages while being mindful of its significant limitations.

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

N-Benzoyl-L-aspartic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Benzoyl-L-aspartic acid. The information is intended to guide laboratory personnel in the safe use of this compound, minimizing exposure risks and ensuring appropriate responses to accidental contact.

Chemical and Physical Properties

N-Benzoyl-L-aspartic acid is an organic compound classified as a derivative of aspartic acid.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₅ | [2][3] |

| Molecular Weight | 237.21 g/mol | [2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 176 °C | [2] |

| Boiling Point | 502.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.404 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | 10 g/L at 25°C | [1] |

| Solubility in Solvents | Soluble in DMSO (250 mg/mL with sonication) | [2][5] |

| pKa | 3.31 ± 0.10 (Predicted) | [2] |

| Flash Point | 257.4 °C | [1] |

Toxicological Data

The toxicological profile of N-Benzoyl-L-aspartic acid has not been extensively investigated. However, available data indicates a potential for mild toxicity. It is important to handle this compound with appropriate care to avoid adverse health effects.

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

| LD50 (Lethal Dose, 50%) | Intraperitoneal | Mouse | 1740 mg/kg | Details of toxic effects not reported other than lethal dose value. |

Hazard Identification and Safety Precautions

While not classified as a hazardous substance by all sources, some data suggests that N-Benzoyl-L-aspartic acid may cause skin, eye, and respiratory irritation.[6] Therefore, it is crucial to adhere to the following safety precautions.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling N-Benzoyl-L-aspartic acid:

-

Eye Protection: Safety goggles with side-shields are recommended.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: An impervious lab coat or other protective clothing should be worn.

-

Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator should be used.

Engineering Controls

Engineering controls should be in place to further reduce the risk of exposure:

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood.

-

Safety Stations: Ensure easy access to a safety shower and an eye wash station.

Handling and Storage

Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment:

-

Handling: Avoid inhalation and contact with eyes and skin.[7] Prevent the formation of dust and aerosols.[7] Do not eat, drink, or smoke in areas where the chemical is handled.

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area.[7] Protect from direct sunlight and sources of ignition.[7] Recommended storage temperatures are -20°C for the powder (long-term) and in solvent.[4][5]

Emergency and First Aid Procedures

In the event of accidental exposure, the following first aid measures should be taken immediately.

-

Eye Contact: Immediately flush the eyes with large amounts of water, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[7]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[7] If irritation occurs, seek medical advice.

-

Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide respiratory support and seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with water and seek immediate medical attention.[7]

Experimental Protocols for Safety Assessment

The following are summaries of standard experimental protocols that could be used to assess the safety of N-Benzoyl-L-aspartic acid.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[8][9]

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Procedure: A single dose of the test substance is applied to a small area of the animal's skin.[10] An untreated area of skin serves as a control.[10]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 60 minutes, 24, 48, and 72 hours after application).[10]

-

Evaluation: The severity of the skin reactions is scored, and the reversibility of any effects is observed for up to 14 days.[10]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential of a substance to cause eye irritation or damage.[7][11]

-

Animal Model: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[12] The other eye remains untreated and serves as a control.[12]

-

Observation: The eyes are examined at specific intervals after application for signs of corneal opacity, iritis, and conjunctival redness and swelling.

-

Evaluation: The severity of the ocular lesions is scored to determine the level of irritation or corrosion. The reversibility of the effects is also assessed.

Acute Toxicity - LD50 (Intraperitoneal)

This test is designed to determine the dose of a substance that is lethal to 50% of a test animal population.[13]

-

Animal Model: Mice are commonly used for this test.[13]

-

Procedure: The test substance is administered via intraperitoneal injection to several groups of animals at different dose levels.[14]

-

Observation: The animals are observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[15]

-

Evaluation: The number of mortalities at each dose level is recorded, and the LD50 value is calculated using statistical methods.[16]

Visual Guides to Safety and Handling

The following diagrams illustrate key workflows and logical relationships for the safe handling of N-Benzoyl-L-aspartic acid.

References

- 1. N-Benzoylaspartic acid | 4915-59-7 | Benchchem [benchchem.com]

- 2. N-BENZOYL-ASPARTIC ACID | 4631-12-3 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. medkoo.com [medkoo.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. enamine.net [enamine.net]

- 16. scielo.br [scielo.br]

Methodological & Application

Synthesis of N-Benzoyl-L-aspartic Acid: An Application Note and Protocol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-Benzoyl-L-aspartic acid. This compound is of interest to researchers in medicinal chemistry and drug development for its potential applications in the modification of peptides and proteins. The synthesis is achieved through the N-benzoylation of L-aspartic acid using the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines. This protocol details the necessary reagents, equipment, reaction conditions, and purification methods. Additionally, it includes a summary of key quantitative data and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

N-Benzoyl-L-aspartic acid is a derivative of the naturally occurring amino acid L-aspartic acid. The introduction of the benzoyl group can modify the physicochemical properties of the parent amino acid, making it a valuable building block in the synthesis of more complex molecules, including peptides and peptidomimetics. The Schotten-Baumann reaction is an effective method for this transformation, involving the reaction of an amine with an acid chloride in the presence of a base. This application note presents a detailed protocol for the synthesis of N-Benzoyl-L-aspartic acid, suitable for use by researchers and professionals in the fields of organic synthesis and drug discovery.

Materials and Methods

Reagents and Equipment

-

L-Aspartic acid

-

Benzoyl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH paper

-

Ice bath

-

Büchner funnel and flask

-

Filtration paper

-

Beakers and other standard laboratory glassware

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

Experimental Protocol

The synthesis of N-Benzoyl-L-aspartic acid is performed via the Schotten-Baumann reaction as outlined below:

-

Preparation of the L-aspartic acid solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in an aqueous solution of sodium hydroxide. The base serves to deprotonate the amino group of the L-aspartic acid, increasing its nucleophilicity.

-

Reaction setup: Cool the flask containing the L-aspartic acid solution in an ice bath to maintain a low temperature during the addition of benzoyl chloride. This helps to control the exothermic reaction and minimize side reactions.

-

Addition of benzoyl chloride: Slowly add benzoyl chloride to the stirred solution from a dropping funnel. Throughout the addition, monitor and maintain the pH of the reaction mixture within the alkaline range (typically pH 9-12) by adding a solution of sodium hydroxide. This is crucial for neutralizing the hydrochloric acid byproduct and driving the reaction to completion.

-

Reaction monitoring: After the complete addition of benzoyl chloride, allow the reaction mixture to stir for a specified period at a controlled temperature to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and isolation: Once the reaction is complete, carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.5. This will protonate the carboxylate groups and cause the N-Benzoyl-L-aspartic acid to precipitate out of the solution as a white solid.

-

Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol-water, to yield the pure N-Benzoyl-L-aspartic acid.

-

Characterization: Dry the purified product under vacuum and characterize it by determining its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₁H₁₁NO₅ |

| Molecular Weight | 237.21 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 171-173 °C[1] |

| Purity (Typical) | >95% (after recrystallization) |

| Yield (Typical) | High yields are generally expected. |

| ¹H NMR Data | (Expected) δ (ppm): 2.8-3.0 (m, 2H, β-CH₂), 4.8-5.0 (m, 1H, α-CH), 7.4-7.6 (m, 3H, Ar-H), 7.8-8.0 (m, 2H, Ar-H), 8.5-8.7 (d, 1H, NH), 12.0-13.0 (br s, 2H, COOH). |

| ¹³C NMR Data | (Expected) δ (ppm): 36-38 (β-CH₂), 50-52 (α-CH), 127-129 (Ar-CH), 131-133 (Ar-CH), 133-135 (Ar-C), 167-169 (C=O, amide), 172-174 (C=O, carboxylic acid). |

Note: Specific yields and NMR data should be determined experimentally as they can vary based on reaction conditions and the purity of the starting materials.

Visualization

Experimental Workflow

The overall experimental workflow for the synthesis of N-Benzoyl-L-aspartic acid is depicted in the following diagram:

Caption: Synthesis Workflow Diagram

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of N-Benzoyl-L-aspartic acid using the Schotten-Baumann reaction. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain the desired product in good purity. The provided quantitative data and workflow visualization serve as valuable resources for the successful execution of this synthesis in a laboratory setting. This protocol is anticipated to be a useful tool for scientists engaged in peptide synthesis, medicinal chemistry, and the development of novel therapeutics.

References

Application Notes and Protocols for Modified Aspartic Acid Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The incorporation of aspartic acid (Asp) residues into peptide sequences during solid-phase peptide synthesis (SPPS), particularly using the widespread Fmoc/tBu strategy, presents a significant challenge due to the base-catalyzed formation of aspartimide. This intramolecular cyclization is a critical side reaction that can lead to a variety of unwanted by-products, including racemization and the formation of β-peptides, which are often difficult to separate from the target peptide.[1][2][3] The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly problematic.[2]

To address this issue, various strategies have been developed, primarily focusing on the modification of the aspartic acid building block. While N-Benzoyl-L-aspartic acid is not a conventionally used derivative for preventing this side reaction in standard Fmoc SPPS, the principles of peptide chemistry allow for an evaluation of its potential. A benzoyl group on the α-amine would be a permanent protecting group, not suitable for stepwise chain elongation. Instead, the focus has been on optimizing the temporary Nα-Fmoc group and the permanent β-carboxyl (–COOH) side-chain protecting group.

The most common approach to mitigate aspartimide formation is the use of sterically hindered ester protecting groups for the β-carboxyl function of the aspartic acid. These bulky groups physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus suppressing the formation of the succinimide (B58015) ring intermediate.[3][4] Examples of such protecting groups include 3-methyl-3-pentyl (OMpe) and 5-n-butyl-5-nonyl (OBno).[2][3]